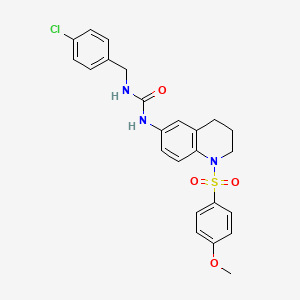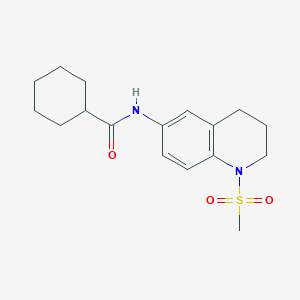
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide” is a complex organic molecule that contains a tetrahydroquinoline ring, a methylsulfonyl group, and a cyclohexanecarboxamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a sulfonyl group attached to a methyl group (methylsulfonyl), and a cyclohexanecarboxamide group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the amide group in the cyclohexanecarboxamide moiety could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar sulfonyl and amide groups might increase its solubility in polar solvents .科学的研究の応用
Catalytic Applications and Synthesis of Derivatives
- A novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for synthesizing polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, showcasing its efficiency in promoting hexahydroquinolines synthesis with excellent yields and reusability without loss of catalytic activity (O. Goli-Jolodar et al., 2016).
HDAC Inhibition for Cancer Treatment
- The development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors was explored, demonstrating cytotoxicity to PC-3 cells and effective tumor growth inhibition in a xenograft tumor model, suggesting potential as prostate cancer inhibitors (Yi-Min Liu et al., 2015).
Chemical Synthesis Techniques
- A method was developed for preparing aza-heterocycles, utilizing a tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides, demonstrating the technique's suitability for assembling natural product scaffolds with good yield and stereochemical control (A. Padwa et al., 2002).
- Research on a cascade halosulfonylation of 1,7-enynes toward 3,4-dihydroquinolin-2(1H)-ones established a novel method for synthesizing densely functionalized heterocycles, highlighting the method's efficiency in building molecular complexity through a sulfonyl radical-triggered mechanism (Yi-Long Zhu et al., 2016).
Enantioselective Synthesis
- The organocatalytic enantioselective Pictet-Spengler reactions were employed for synthesizing 1-substituted 1,2,3,4-tetrahydroisoquinolines, contributing to the synthesis of natural products and synthetic drugs, thereby showcasing the methodology's applicability in producing high-purity enantiomers (E. Mons et al., 2014).
Antimicrobial Activity
- Synthesis and evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were conducted, revealing potential biological activities and moderate antimicrobial activity against various bacteria and fungi, indicating the potential for developing novel antimicrobial agents (A. Fadda et al., 2016).
将来の方向性
The study of this compound could provide valuable insights into the properties and potential applications of molecules containing tetrahydroquinoline, sulfonyl, and cyclohexanecarboxamide groups. Future research could explore its synthesis, properties, reactivity, and potential biological activities .
作用機序
Target of Action
It is known that similar compounds often targetRho-associated protein kinases . These kinases play a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis.
Mode of Action
Compounds with similar structures, such as y-27632, are known to inhibit rho-associated protein kinases, which in turn inhibits calcium sensitization to affect smooth muscle relaxation .
Biochemical Pathways
Inhibition of rho-associated protein kinases can impact multiple cellular pathways, including those involved in cell motility, proliferation, and apoptosis .
Result of Action
Inhibition of rho-associated protein kinases can lead to effects such as smooth muscle relaxation .
特性
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-23(21,22)19-11-5-8-14-12-15(9-10-16(14)19)18-17(20)13-6-3-2-4-7-13/h9-10,12-13H,2-8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUQHKXWODXMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

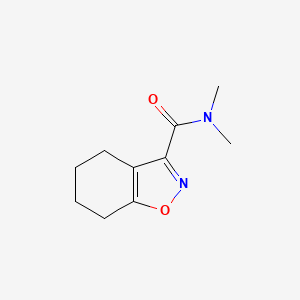
![N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2895568.png)


![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2895575.png)
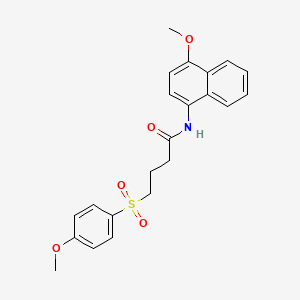

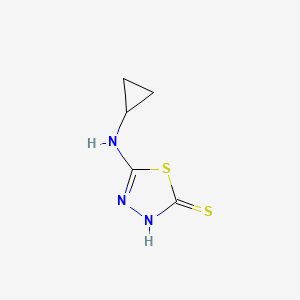
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2895580.png)
![5-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2895584.png)
![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)

